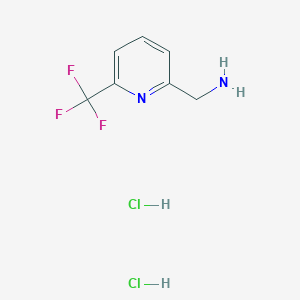

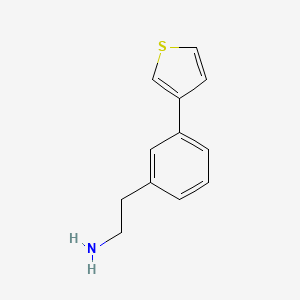

2-(3-(Thiophen-3-yl)phenyl)ethanamine

Übersicht

Beschreibung

2-(3-(Thiophen-3-yl)phenyl)ethanamine, commonly known as TPEA, is a chemical compound that belongs to the class of phenethylamines. It is an aromatic amine .

Molecular Structure Analysis

The molecular formula of this compound is C12H13NS, and its molecular weight is 203.31 g/mol .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For example, it undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . More detailed information about its chemical reactions is not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Organische Elektronik

Thiophenderivate werden aufgrund ihres starken Elektronendonatorcharakters, ihrer hohen Lochmobilität und ihrer guten thermischen Stabilität häufig als Bausteine in organischen Materialien verwendet. Sie können bei der Konstruktion und Synthese von kleinen Molekülen und Polymeren für die organische Elektronik eingesetzt werden .

Elektrochrome Geräte

Konjugierte Copolymere auf Basis von Thiophenderivaten wurden in elektrochromen Geräten mit hohem Kontrast eingesetzt. Diese Materialien können ihre Farbe ändern, wenn eine Spannung angelegt wird, was für intelligente Fenster, Displays und andere Anwendungen nützlich ist .

Antikrebsmittel

Einige Thiophenverbindungen dienen als Ausgangsstoffe bei der Synthese von Antikrebsmitteln. Ihre chemische Struktur ermöglicht es ihnen, mit biologischen Zielmolekülen so zu interagieren, dass das Wachstum von Krebszellen gehemmt werden kann .

Anti-atherosklerotische Mittel

Thiophenderivate wurden auch bei der Synthese von Anti-atherosklerotischen Mitteln verwendet, die Medikamente sind, die dazu bestimmt sind, Atherosklerose, eine Erkrankung, die durch Verhärtung und Verengung der Arterien gekennzeichnet ist, zu verhindern oder zu reduzieren .

Metallkomplexbildner

Aufgrund ihrer Fähigkeit, Metalle zu binden, können Thiophenverbindungen als Metallkomplexbildner fungieren. Diese Eigenschaft ist in verschiedenen chemischen Prozessen und Umweltanwendungen wertvoll .

Entwicklung von Insektiziden

Die strukturellen Merkmale von Thiophenen machen sie für die Entwicklung zu Insektiziden geeignet. Sie können so konzipiert werden, dass sie gezielt bestimmte Schädlinge bekämpfen, ohne andere Organismen zu schädigen .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that thiophene derivatives, which include 2-(3-(thiophen-3-yl)phenyl)ethanamine, have been studied for their potential biological activities . These compounds have shown a variety of properties and applications, particularly in medicinal chemistry .

Mode of Action

It is known that thiophene derivatives can easily react with electrophiles due to the presence of sulfur atom contributing two π electrons to the aromatic sextet . This suggests that this compound might interact with its targets through electrophilic substitution .

Biochemical Pathways

Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

It is known that thiophene derivatives have shown a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that this compound might have similar effects.

Biochemische Analyse

Biochemical Properties

2-(3-(Thiophen-3-yl)phenyl)ethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases. These interactions often involve the binding of this compound to the active sites of these enzymes, influencing their catalytic activity. Additionally, this compound can form complexes with proteins, altering their conformation and function. The nature of these interactions is typically non-covalent, involving hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in cell growth and differentiation. It can modulate the expression of genes associated with these pathways, leading to changes in cellular metabolism and function. For instance, this compound can upregulate or downregulate the expression of specific genes, thereby affecting the production of proteins involved in critical cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as receptors and enzymes. This binding can either inhibit or activate the target biomolecule, leading to downstream effects on cellular function. For example, this compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage and organ dysfunction. These dosage-dependent effects are critical for determining the safe and effective use of this compound in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical properties. This compound can also influence metabolic flux, altering the levels of key metabolites within cells. Understanding the metabolic pathways of this compound is essential for elucidating its overall impact on cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in particular cellular compartments. The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for binding proteins. These factors determine its localization and accumulation within different tissues, impacting its overall biological activity .

Eigenschaften

IUPAC Name |

2-(3-thiophen-3-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c13-6-4-10-2-1-3-11(8-10)12-5-7-14-9-12/h1-3,5,7-9H,4,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTNKIFTYQZVGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CSC=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

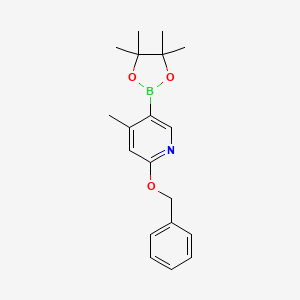

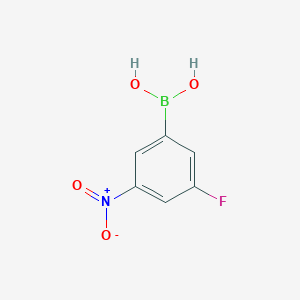

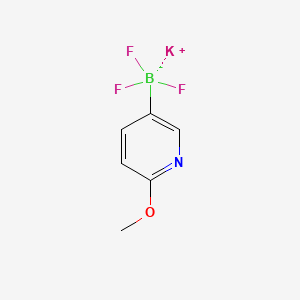

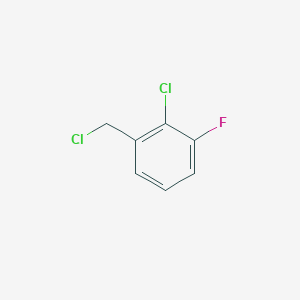

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1457430.png)

![1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene](/img/structure/B1457437.png)

![Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate](/img/structure/B1457440.png)

![[1-(2-Bromo-phenyl)-cyclopropyl]-methanol](/img/structure/B1457444.png)

![[1-[4-(4-Methylphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1457451.png)